molecular formula C23H21N3O3 B4578108 3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide

3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide

Cat. No.: B4578108
M. Wt: 387.4 g/mol
InChI Key: PCLLZLZUMICMGN-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with 4-(6-methyl-1H-benzimidazol-2-yl)aniline. This reaction is usually carried out in the presence of a coupling agent such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like tetrahydrofuran . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to control the reaction pathways and yield desired products .

Scientific Research Applications

3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s benzimidazole moiety is known for its antimicrobial and antiviral properties, making it useful in biological studies.

    Medicine: It is explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of DNA synthesis or interference with cellular signaling .

Comparison with Similar Compounds

Similar compounds to 3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide include:

The uniqueness of

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-14-4-9-20-21(10-14)26-22(25-20)15-5-7-17(8-6-15)24-23(27)16-11-18(28-2)13-19(12-16)29-3/h4-13H,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLZLZUMICMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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